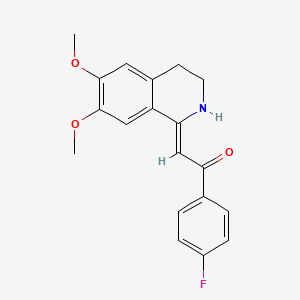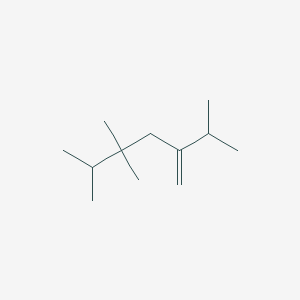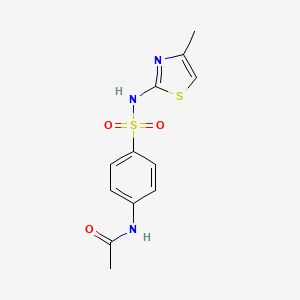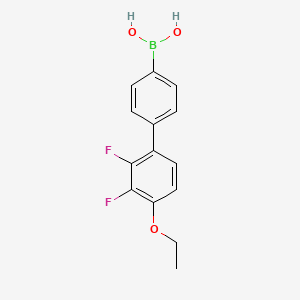
4-Ethoxy-2,3-difluoro-1,1'-biphenyl-4'-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a boronic acid moiety attached to a biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki–Miyaura coupling, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate phenol derivative reacts with an ethylating agent under basic conditions.
Boronic Acid Formation: The final step involves the conversion of an aryl halide to the corresponding boronic acid using a borylation reaction with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Biphenyls: Formed through nucleophilic substitution of fluorine atoms.
Applications De Recherche Scientifique
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid in chemical reactions involves the following steps:
Transmetalation: In the Suzuki–Miyaura coupling, the boronic acid group transfers an aryl group to the palladium catalyst.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure with a methoxy group instead of an ethoxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of an ethoxy group.
4-Ethoxyphenylboronic Acid: Lacks the fluorine atoms present in 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid.
Uniqueness
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is unique due to the presence of both ethoxy and difluoro substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
470461-10-0 |
|---|---|
Formule moléculaire |
C14H13BF2O3 |
Poids moléculaire |
278.06 g/mol |
Nom IUPAC |
[4-(4-ethoxy-2,3-difluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-2-20-12-8-7-11(13(16)14(12)17)9-3-5-10(6-4-9)15(18)19/h3-8,18-19H,2H2,1H3 |
Clé InChI |
OLOOHRNUIBVNOK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


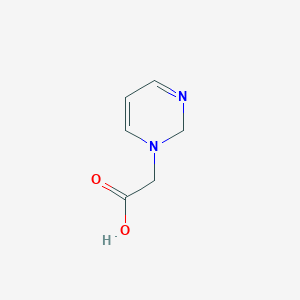
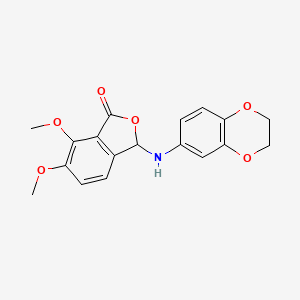
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
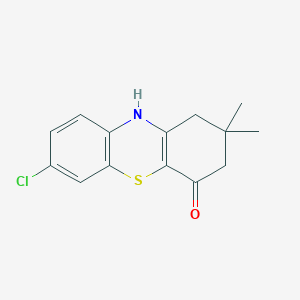

![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)

![3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol](/img/structure/B14149958.png)

